molecular formula C32H45F21O11 B12726119 33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-Henicosafluoro-2,5,8,11,14,17,20,23,26,29-decaoxadotetracontan-31-ol CAS No. 93776-07-9

33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-Henicosafluoro-2,5,8,11,14,17,20,23,26,29-decaoxadotetracontan-31-ol

Cat. No.: B12726119
CAS No.: 93776-07-9
M. Wt: 1004.7 g/mol
InChI Key: PQQMYDRGSSPSSH-UHFFFAOYSA-N
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Description

33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,42-Henicosafluoro-2,5,8,11,14,17,20,23,26,29-decaoxadotetracontan-31-ol is a complex fluorinated ether alcohol. Compounds of this nature are often used in various industrial applications due to their unique chemical properties, such as high thermal stability and resistance to chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including:

    Fluorination: Introduction of fluorine atoms into the molecular structure.

    Ether Formation: Creation of ether linkages through reactions such as Williamson ether synthesis.

    Alcohol Introduction: Incorporation of hydroxyl groups through reactions like hydrolysis or reduction.

Industrial Production Methods

Industrial production may involve:

    Batch Processing: Sequential addition of reagents in a controlled environment.

    Continuous Flow Processing: Continuous introduction of reactants and removal of products to maintain steady-state conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Conversion of alcohol groups to carbonyl compounds.

    Reduction: Reduction of carbonyl groups back to alcohols.

    Substitution: Replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with new functional groups replacing fluorine atoms.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions.

    Solvents: Employed as solvents in high-temperature reactions.

Biology

    Biomolecular Probes: Utilized in the study of biological systems due to their unique interaction with biomolecules.

Medicine

    Drug Delivery: Potential use in drug delivery systems due to their stability and biocompatibility.

Industry

    Coatings: Applied in coatings for their resistance to chemicals and heat.

    Lubricants: Used as high-performance lubricants in extreme conditions.

Mechanism of Action

The compound exerts its effects through:

    Molecular Interactions: Strong interactions with other molecules due to the presence of fluorine atoms.

    Pathways Involved: Involvement in pathways related to chemical stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    Perfluoropolyethers: Similar in structure but with different functional groups.

    Fluorinated Alcohols: Compounds with similar fluorination but different backbone structures.

Uniqueness

    Thermal Stability: Higher thermal stability compared to non-fluorinated counterparts.

    Chemical Resistance: Greater resistance to chemical reactions due to extensive fluorination.

Properties

CAS No.

93776-07-9

Molecular Formula

C32H45F21O11

Molecular Weight

1004.7 g/mol

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]tridecan-2-ol

InChI

InChI=1S/C32H45F21O11/c1-55-2-3-56-4-5-57-6-7-58-8-9-59-10-11-60-12-13-61-14-15-62-16-17-63-18-19-64-21-22(54)20-23(33,34)24(35,36)25(37,38)26(39,40)27(41,42)28(43,44)29(45,46)30(47,48)31(49,50)32(51,52)53/h22,54H,2-21H2,1H3

InChI Key

PQQMYDRGSSPSSH-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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